2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one
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Overview
Description
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopropyl group, a hydroxyl group, and a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxyl and enone functionalities. For example, a one-pot synthesis method using thionyl chloride (SOCl2) and ethanol (EtOH) has been reported for the preparation of cyclopentenone derivatives . This method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol, resulting in the formation of cyclopentenone derivatives in reasonable yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound can be achieved through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form cyclopentanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopentanone derivatives.
Substitution: Formation of substituted cyclopropyl or hydroxyl derivatives.
Scientific Research Applications
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclopent-2-en-1-one: A similar compound with a hydroxyl group and a cyclopentenone ring.
3-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains an ethyl group in addition to the hydroxyl and cyclopentenone functionalities.
2-Cyclopentenone: Lacks the hydroxyl group but contains the cyclopentenone ring.
Uniqueness
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. The combination of the cyclopropyl group with the hydroxyl and enone functionalities makes this compound versatile for various synthetic and research applications.
Properties
Molecular Formula |
C8H10O2 |
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Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-cyclopropyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c9-6-3-4-7(10)8(6)5-1-2-5/h5,9H,1-4H2 |
InChI Key |
NKWUOCDRRBMKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(CCC2=O)O |
Origin of Product |
United States |
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